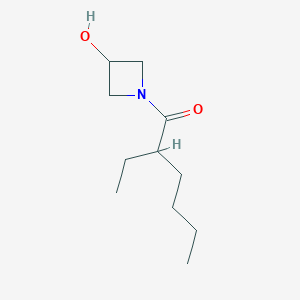
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one
説明
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₀H₁₉N₁O₂
- Molecular Weight : 185.27 g/mol
This compound features a hexanone backbone with an ethyl group and a hydroxyazetidine moiety, which may contribute to its biological activities.
Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's role in inhibiting specific enzymes, particularly 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial in the metabolism of cortisol, and its inhibition may have significant implications for metabolic disorders.
- In vitro Studies : The compound has been shown to inhibit 11β-HSD1 activity effectively. For instance, one study reported that related compounds demonstrated IC₅₀ values ranging from 0.31 µM to 5.44 µM, indicating strong inhibitory potential against this enzyme .
| Compound | IC₅₀ (µM) | % Inhibition at 10 µM |
|---|---|---|
| This compound | TBD | TBD |
| Carbenoxolone | 0.15 | 82.82 |
| Other derivatives | 1.19 - 5.44 | 69.22 - 76.40 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes like 11β-HSD, the compound may alter cortisol metabolism, potentially benefiting conditions like metabolic syndrome and Cushing's disease .
- Cell Signaling Modulation : The presence of the hydroxyazetidine moiety may influence cell signaling pathways involved in proliferation and apoptosis.
Study on Metabolic Disorders
A notable study investigated the effects of compounds similar to this compound on metabolic syndrome parameters. The results indicated a reduction in cortisol levels and improvements in glucose metabolism in animal models treated with these compounds .
Clinical Implications
Given its enzyme inhibitory effects, there is potential for developing this compound into a therapeutic agent for conditions characterized by elevated cortisol levels, such as:
- Cushing's Syndrome
- Metabolic Syndrome
- Type 2 Diabetes
特性
IUPAC Name |
2-ethyl-1-(3-hydroxyazetidin-1-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-5-6-9(4-2)11(14)12-7-10(13)8-12/h9-10,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFQKXCRJAKZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















